![molecular formula C23H19ClN2O4S B6054056 N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-3,4,5-trimethoxybenzamide](/img/structure/B6054056.png)
N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-3,4,5-trimethoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-3,4,5-trimethoxybenzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as BTA-EG6 and has been studied for its ability to modulate protein-protein interactions.
Wirkmechanismus
BTA-EG6 acts as a small molecule inhibitor of protein-protein interactions by binding to specific sites on the proteins involved in the interaction. This disrupts the interaction and can lead to changes in cellular signaling pathways.
Biochemical and Physiological Effects:
Studies have shown that BTA-EG6 can induce apoptosis (programmed cell death) in cancer cells by inhibiting the interaction between MDM2 and p53. The compound has also been shown to inhibit the replication of viral pathogens by disrupting protein-protein interactions involved in viral replication.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of BTA-EG6 is its specificity for certain protein-protein interactions, which allows for targeted modulation of cellular pathways. However, the compound may have limited efficacy in certain disease states and may require further optimization for clinical use.
Zukünftige Richtungen
Future research on BTA-EG6 could focus on optimizing the compound for clinical use, exploring its potential applications in other disease states, and further elucidating its mechanism of action. Additionally, studies could investigate the potential for combination therapies involving BTA-EG6 and other small molecule inhibitors.
Synthesemethoden
The synthesis of BTA-EG6 involves a multistep process that begins with the reaction of 4-chloro-3-nitrobenzoic acid with 2-aminobenzothiazole. The resulting product is then subjected to reduction and further reactions to yield the final compound.
Wissenschaftliche Forschungsanwendungen
BTA-EG6 has been studied for its potential therapeutic applications in a variety of diseases, including cancer, viral infections, and neurodegenerative disorders. The compound has been shown to inhibit the interaction between various proteins, including the oncoprotein MDM2 and the tumor suppressor protein p53.
Eigenschaften
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-3,4,5-trimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClN2O4S/c1-28-18-10-13(11-19(29-2)21(18)30-3)22(27)25-14-8-9-16(24)15(12-14)23-26-17-6-4-5-7-20(17)31-23/h4-12H,1-3H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLGVKRQTTIWIIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC(=C(C=C2)Cl)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.